Chymase Selectivity: N-Benzyloxycarbonyl-Phe-CMK (Z-PheCH2Cl) vs. N-Tosyl-Phe-CMK (Tos-PheCH2Cl) in Human Chymase Inhibition
A direct structure-activity relationship study comparing N-terminal capping groups on the Phe-CMK core revealed that Z-PheCH2Cl exhibits an 8-fold greater potency for recombinant human chymase (h-chymase) than Tos-PheCH2Cl [1]. Specifically, Z-PheCH2Cl demonstrated an IC50 of 0.40 µM, while Tos-PheCH2Cl exhibited an IC50 of 3.3 µM under identical assay conditions [1]. Furthermore, Z-PheCH2Cl displayed 40-fold and 60-fold higher selectivity for h-chymase over α-chymotrypsin and human cathepsin G, respectively [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) and selectivity fold-change |
|---|---|
| Target Compound Data | IC50 = 0.40 µM; 40× and 60× selectivity over α-CT and h-CG |
| Comparator Or Baseline | Tos-PheCH2Cl (TPCK): IC50 = 3.3 µM |
| Quantified Difference | 8-fold more potent (IC50); ~40-60× more selective for h-chymase |
| Conditions | Recombinant human chymase inhibition assay; comparison with α-chymotrypsin (α-CT) and human cathepsin G (h-CG) activities |
Why This Matters
This quantitative selectivity data directly informs procurement decisions: Z-protected Phe-CMK is the requisite tool for experiments demanding precise targeting of human chymase while minimizing off-target chymotrypsin and cathepsin G inhibition, a distinction lost with the Tos analog.
- [1] Hayashi, Y., Iijima, K., Katada, J., & Kiso, Y. (2000). Structure–activity relationship studies of chloromethyl ketone derivatives for selective human chymase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(3), 199-201. View Source
